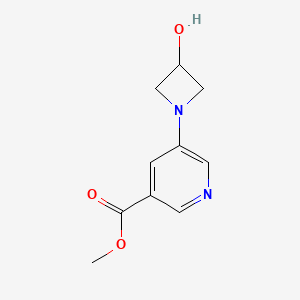
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of nicotinic acid and contains a hydroxyazetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediatesThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate involves its interaction with specific molecular targets in biological systems. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially modulating their activity. The nicotinate part of the molecule may also contribute to its biological effects by influencing metabolic pathways related to nicotinic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl nicotinate
- Methyl 2-(3-hydroxyazetidin-1-yl)-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-(3-hydroxyazetidin-1-yl)nicotinate is unique due to the presence of both the hydroxyazetidine and nicotinate moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 5-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-2-8(4-11-3-7)12-5-9(13)6-12/h2-4,9,13H,5-6H2,1H3 |
InChI-Schlüssel |
LGMCQQDXYDGWAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CN=C1)N2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
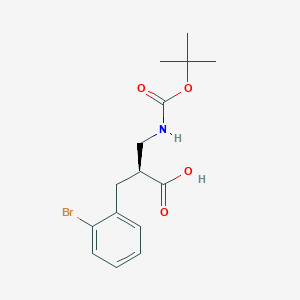

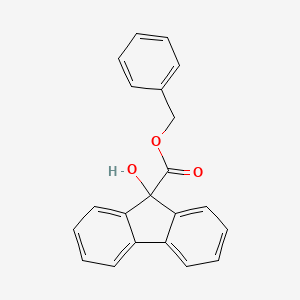
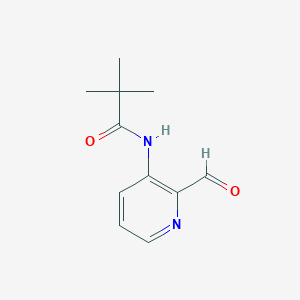

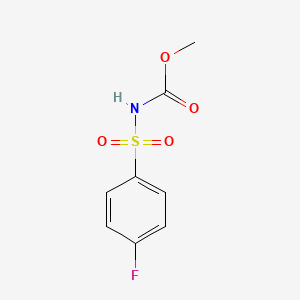
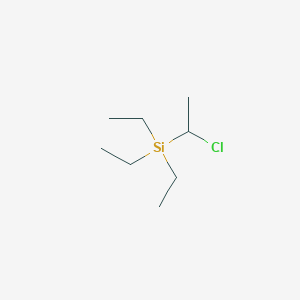
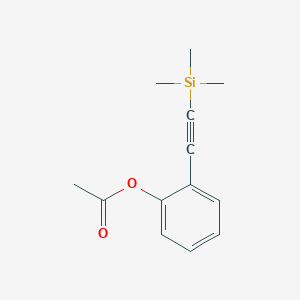



![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

